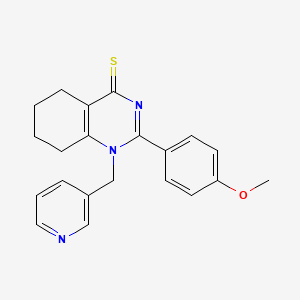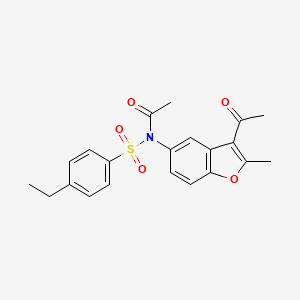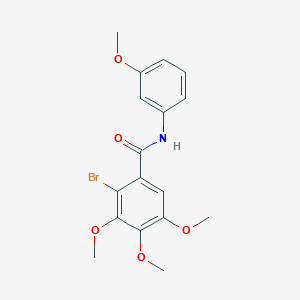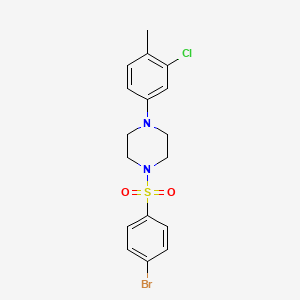![molecular formula C23H30N2O4S B3583884 2-[benzenesulfonyl(cyclohexyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3583884.png)
2-[benzenesulfonyl(cyclohexyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide
概述
描述
2-[benzenesulfonyl(cyclohexyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that features a benzenesulfonyl group, a cyclohexylamine moiety, and a methoxyphenyl ethyl acetamide structure
作用机制
Target of Action
The primary target of N2-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the degradation of proteins in lysosomes, which are cellular organelles involved in breaking down and recycling various biomolecules.
Mode of Action
It is believed to interact with its target, cathepsin s, and modulate its activity . The specific nature of this interaction and the resulting changes in the enzyme’s function are areas of ongoing research.
Biochemical Pathways
The downstream effects of this could be wide-ranging, given the fundamental role of protein turnover in cellular function .
Result of Action
Given its target, it could potentially influence processes involving protein degradation, which could have wide-ranging effects on cellular function .
安全和危害
未来方向
生化分析
Biochemical Properties
It is possible that this compound could interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, but these effects have not been studied in detail .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N2-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported .
Dosage Effects in Animal Models
The effects of different dosages of N2-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide in animal models, including any threshold effects and toxic or adverse effects at high doses, have not been studied .
Transport and Distribution
The transport and distribution of N2-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide within cells and tissues, including any transporters or binding proteins it interacts with and any effects on its localization or accumulation, have not been reported .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzenesulfonyl(cyclohexyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves the condensation of benzenesulfonyl chloride with cyclohexylamine, followed by the reaction with N-[2-(4-methoxyphenyl)ethyl]acetamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .
化学反应分析
Types of Reactions
2-[benzenesulfonyl(cyclohexyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-[benzenesulfonyl(cyclohexyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
N-(2-(4-methoxyphenyl)ethyl)acetamide: Lacks the sulfonyl and cyclohexyl groups, resulting in different chemical properties and applications.
Benzenesulfonyl chloride: A precursor in the synthesis of various sulfonamide compounds.
Uniqueness
2-[benzenesulfonyl(cyclohexyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its combination of a sulfonyl group, a cyclohexylamine moiety, and a methoxyphenyl ethyl acetamide structure. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-29-21-14-12-19(13-15-21)16-17-24-23(26)18-25(20-8-4-2-5-9-20)30(27,28)22-10-6-3-7-11-22/h3,6-7,10-15,20H,2,4-5,8-9,16-18H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRDLYHMOHILOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 7-chloro-5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3583820.png)
![ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3583821.png)
![bicyclo[2.2.1]hept-2-yl 6-chloro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B3583823.png)
![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3583838.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B3583846.png)



![2-(2-tert-butylphenoxy)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B3583870.png)
![6-N,8-N-bis(2-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide](/img/structure/B3583878.png)

